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Cat. No.: B122394 Get Quote

Abstract
This application note provides a detailed protocol for the identification and characterization of

2-Phenoxyethyl isobutyrate using Fourier-Transform Infrared (FT-IR) spectroscopy. 2-
Phenoxyethyl isobutyrate is a fragrance ingredient with a fruity, floral aroma. FT-IR

spectroscopy is a rapid and non-destructive analytical technique that is well-suited for the

qualitative analysis of this compound by identifying its key functional groups. This document

outlines the necessary instrumentation, sample preparation, and data analysis procedures for

researchers, scientists, and professionals in the drug development and fragrance industries.

Introduction
2-Phenoxyethyl isobutyrate (CAS No. 103-60-6) is an organic compound classified as both

an ester and an aromatic ether. Its molecular structure consists of a phenoxy group connected

via an ethyl linker to an isobutyrate ester group. The presence of these functional groups gives

rise to a characteristic infrared absorption spectrum, which can be used as a molecular

fingerprint for identification. FT-IR spectroscopy measures the absorption of infrared radiation

by a sample at different wavelengths, providing information about the vibrational modes of its

chemical bonds. This technique is a powerful tool for functional group analysis and compound

identification.
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Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol Structure:

Ph represents a phenyl group (C₆H₅)

Experimental Protocol
This protocol describes the identification of 2-Phenoxyethyl isobutyrate using an FT-IR

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR

technique is ideal for the analysis of liquid samples as it requires minimal sample preparation.

Instrumentation:

FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR or equivalent)

ATR accessory with a diamond or zinc selenide crystal

Computer with FT-IR control and data analysis software

Materials:

2-Phenoxyethyl isobutyrate (liquid)

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Instrument Preparation and Background Scan:

Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or

ethanol and allow it to dry completely.

Acquire a background spectrum. This will measure the absorbance of the ambient

atmosphere (CO₂ and H₂O) and the ATR crystal, which will be subtracted from the sample

spectrum.
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Sample Application:

Place a small drop of 2-Phenoxyethyl isobutyrate directly onto the center of the ATR

crystal, ensuring the crystal surface is fully covered.

Spectrum Acquisition:

Set the data acquisition parameters. Typical parameters include:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

Initiate the sample scan.

Data Analysis:

The resulting spectrum will be displayed as absorbance or transmittance versus

wavenumber (cm⁻¹).

Process the spectrum if necessary (e.g., baseline correction).

Identify the characteristic absorption bands and record their wavenumbers.

Compare the obtained spectrum with a reference spectrum of 2-Phenoxyethyl
isobutyrate or use the characteristic absorption frequencies of its functional groups for

identification.

Cleaning:

After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an

appropriate solvent to remove all traces of the sample.
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The FT-IR spectrum of 2-Phenoxyethyl isobutyrate exhibits characteristic absorption bands

corresponding to its ester, ether, and aromatic functional groups. The following table

summarizes the expected key absorption bands and their assignments. This data is an

interpretation based on the gas-phase FT-IR spectrum available from the NIST/EPA Gas-Phase

Infrared Database.[1]

Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

~3065 - 3040 Medium C-H stretch (aromatic)

~2975 - 2870 Strong C-H stretch (aliphatic)

~1735 Very Strong C=O stretch (ester)

~1600, ~1495 Medium-Strong C=C stretch (aromatic ring)

~1470, ~1385 Medium C-H bend (aliphatic)

~1240 Strong
C-O stretch (asymmetric, aryl

ether)

~1160 Strong C-O stretch (ester)

~1040 Strong
C-O stretch (symmetric, aryl

ether)

~750, ~690 Strong
C-H out-of-plane bend

(aromatic)

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the identification of 2-Phenoxyethyl
isobutyrate using FT-IR spectroscopy.
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Caption: Workflow for FT-IR Analysis.
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Logical Relationship of Functional Groups to
Spectral Peaks
The following diagram illustrates the relationship between the functional groups in 2-
Phenoxyethyl isobutyrate and their characteristic FT-IR absorption regions.

2-Phenoxyethyl isobutyrate

FT-IR Absorption Regions (cm⁻¹)

Ester Group
(-C(=O)O-)

~1735 cm⁻¹ (Strong)
C=O Stretch

Aromatic Ether Group
(-O-Aryl)

~1240 cm⁻¹ & ~1040 cm⁻¹
(Strong) C-O Stretch

Aromatic Ring
(C₆H₅)

~1600 & ~1495 cm⁻¹
C=C Stretch

~3065-3040 cm⁻¹
C-H Stretch

~750 & ~690 cm⁻¹ (Strong)
C-H Bend (oop)

Aliphatic C-H
(-CH₃, -CH₂-)

~2975-2870 cm⁻¹ (Strong)
C-H Stretch

Click to download full resolution via product page

Caption: Functional Groups and IR Peaks.

Conclusion
FT-IR spectroscopy with an ATR accessory is a simple, rapid, and effective method for the

identification of 2-Phenoxyethyl isobutyrate. By following the outlined protocol, researchers

can obtain a high-quality infrared spectrum and confirm the presence of the characteristic ester,

aromatic ether, and other structural features of the molecule. This application note serves as a

valuable resource for quality control and research applications involving this fragrance

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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